[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride
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Description
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C5H6ClF3N2O and its molecular weight is 202.56. The purity is usually 95%.
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Biological Activity
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride (CAS: 2219419-00-6) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and cytotoxic effects, along with detailed research findings and case studies.
The molecular formula of this compound is C5H6F3N2O·HCl. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activities.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. In particular, studies have reported the minimum inhibitory concentration (MIC) values for various derivatives against pathogenic strains. For instance:
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
BOK-2 | 1.8 | M. tuberculosis |
BOK-3 | 2.4 | M. tuberculosis |
BOP-4 | 4.8 | M. tuberculosis |
These findings suggest that this compound may exhibit similar antimicrobial efficacy due to its structural similarities with other active oxazole derivatives .
Antitumor Activity
The antitumor potential of oxazole derivatives has also been explored extensively. A study evaluated various compounds for their cytotoxic effects on human cancer cell lines, revealing that certain derivatives showed promising antiproliferative activity:
Compound | IC50 (mM) | Cell Line |
---|---|---|
2b | 13.62 | SNB-19 |
2c | 21.74 | PC-3 |
The cytotoxicity was assessed using the MTT assay, indicating that compounds with specific substitutions on the oxazole ring could be effective against cancer cells .
Case Studies
- Inhibition of DprE1 Enzyme : A study focused on the inhibition of the DprE1 enzyme, crucial for Mycobacterium tuberculosis survival. The compound TCA-1 was identified as a potent inhibitor through structure–activity relationship studies, suggesting that similar mechanisms may be applicable to this compound due to its structural characteristics .
- Cytotoxicity Assessment : In vitro studies using mouse fibroblast 3T3 cells indicated that compounds similar to this compound exhibited a concentration-dependent decline in cell viability at higher concentrations (up to 200 µg/mL). This suggests potential cytotoxic effects that warrant further investigation into safety profiles .
Safety and Toxicity
According to PubChem data, this compound is classified as harmful if swallowed and can cause skin irritation. These safety concerns highlight the need for careful handling and further toxicological assessment in future studies .
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-10-3(1-9)2-11-4;/h2H,1,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOALEMWROMMADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219419-00-6 |
Source
|
Record name | [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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